- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species, Tetrahedron, 2010, 66(31), 5745-5752

Cas no 89-80-5 ((±)-Menthone)

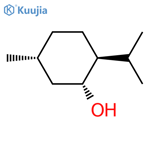

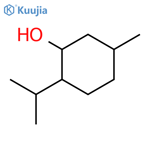

(±)-Menthone structure

Nome do Produto:(±)-Menthone

N.o CAS:89-80-5

MF:C10H18O

MW:154.249323368073

MDL:MFCD00136033

CID:34529

(±)-Menthone Propriedades químicas e físicas

Nomes e Identificadores

-

- Menthone

- (±)-Menthone

- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-

- METHON

- (+/-)-3-menthone

- (+/-)-menthone

- (2SR,5RS)-5-methyl-2-isopropylcyclohexanone

- DL-MENTHONE

- MENTHONE (REFERENCE GRADE)

- P-MENTHONE

- trans-Menthone

- 2-Isopropyl-5-methylcyclohexanone

- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)

- p-Menthan-3-one, trans- (8CI)

- rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)

- Menthone G

- Neomenthone

- trans-Menthan-3-one

- trans-p-Menthan-3-one

- trans-p-Menthone

-

- MDL: MFCD00136033

- Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1

- Chave InChI: NFLGAXVYCFJBMK-BDAKNGLRSA-N

- SMILES: C([C@@H]1CC[C@@H](C)CC1=O)(C)C

Propriedades Computadas

- Massa Exacta: 154.13600

- Massa monoisotópica: 154.136

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 149

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 2

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 17.1A^2

Propriedades Experimentais

- Cor/Forma: It has a fresh mint aroma with a slight woody aroma. Liquid at normal temperature.

- Densidade: 0.896

- Ponto de ebulição: 85-88 ºC (12 mmHg)

- Ponto de Flash: 69 ºC

- Índice de Refracção: 1.450

- PSA: 17.07000

- LogP: 2.64770

- FEMA: 2667

(±)-Menthone Informações de segurança

- Código da categoria de perigo: R22;R36;R43;R52/53

- Instrução de Segurança: S26-S36/37-S61

-

Identificação dos materiais perigosos:

- Frases de Risco:R22; R36; R43; R52/53

(±)-Menthone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB166454-500 g |

Menthone; . |

89-80-5 | 500 g |

€394.80 | 2023-07-20 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | TMA0087-1mg |

(±)-Menthone |

89-80-5 | 98% | 1mg |

¥355.00 | 2023-09-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R095234-0.2ml |

(±)-Menthone |

89-80-5 | HPLC≥98% | 0.2ml |

¥517 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-1 mL * 10 mM (in DMSO) |

(±)-Menthone |

89-80-5 | 1 mL * 10 mM (in DMSO) |

¥ 510 | 2023-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-1 mg |

(±)-Menthone |

89-80-5 | 1mg |

¥355.00 | 2022-04-26 | ||

| TRC | M219135-100mg |

(±)-Menthone |

89-80-5 | 100mg |

$ 178.00 | 2023-09-07 | ||

| abcr | AB166454-100 g |

Menthone; . |

89-80-5 | 100 g |

€147.40 | 2023-07-20 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | AB0149-20mg |

(±)-Menthone |

89-80-5 | 98%(HPLC) | 20mg |

¥400.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | M219135-1g |

(±)-Menthone |

89-80-5 | 1g |

¥5700.00 | 2023-09-15 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TMA0087-1mL |

(±)-Menthone |

89-80-5 | >98% | 1mL |

¥510.0 | 2023-05-12 |

(±)-Menthone Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 0.5 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Tempo , Hypochlorous acid, sodium salt, pentahydrate Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ; 24 h, 5 °C

Referência

- Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidation, Tetrahedron, 2016, 72(22), 2818-2827

Synthetic Routes 3

Condições de reacção

Referência

- Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotelluride, Chemistry Letters, 1980, (7), 847-8

Synthetic Routes 4

Condições de reacção

1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C

Referência

- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 5-Fluoro-2-azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ; 6 h, rt

Referência

- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3,5-dimethyl-1H-pyraz… ; 5 min, rt

Referência

- 3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substrates, Synthesis and Reactivity in Inorganic, 2012, 42(5), 634-637

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 0.5 h, rt

Referência

- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone, Chemistry - A European Journal, 2009, 15(42), 11091-11094

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Benzenesulfonic acid, 2-iodo-, sodium salt (1:1) Solvents: Acetonitrile ; 1 - 12 h, 70 °C

Referência

- 2-Iodobenzenesulfonic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Trioctylmethylammonium chloride , Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 7 h, 90 °C

Referência

- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide, Synthetic Communications, 2013, 43(9), 1211-1218

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Trichloroisocyanuric acid Catalysts: Pyridine Solvents: Acetonitrile ; 30 min, rt; 2 d, rt

Referência

- The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst, Catalysis Science & Technology, 2012, 2(10), 2052-2056

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Silica , Iodic acid Catalysts: Potassium bromide Solvents: Chloroform , Water ; 100 h, rt

Referência

- A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid , 4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dichloromethane , Water ; 9 h, rt

Referência

- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Synthetic Routes 16

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ; 24 h, rt

Referência

- N-(1,1-Dimethylethyl)benzenesulfenamide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-2

Synthetic Routes 17

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Cetylpyridinium chloride , Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 8 h, 363 K

Referência

- A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxide, Catalysis Communications, 2010, 11(9), 853-857

Synthetic Routes 19

Synthetic Routes 20

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ; 24 h, rt

Referência

- N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide, Tetrahedron, 2003, 59(35), 6739-6750

(±)-Menthone Raw materials

- DL-Menthol

- L(-)-Menthol

- Cyclohexanol,5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-

- Menthol

- DL-Isomenthol

- (RS)-Pulegone

(±)-Menthone Preparation Products

(±)-Menthone Literatura Relacionada

-

Malte Winnacker,Andreas Tischner,Michael Neumeier,Bernhard Rieger RSC Adv. 2015 5 77699

-

Paolo P. Mazzeo,Davide Balestri,Alessia Bacchi,Paolo Pelagatti CrystEngComm 2021 23 7262

-

3. Enantiomer-differentiating hydrogen transfer from fenchol to menthone over molten indium catalystHiroshi Sugawara,Yoshisada Ogino J. Chem. Soc. Faraday Trans. 1 1982 78 1079

-

4. CCXCIII.—Researches in the menthone series. Part II. Optically active menthones and menthylaminesJohn Read,George James Robertson J. Chem. Soc. 1926 129 2209

-

Tobias Gruber,Conrad Fischer,Wilhelm Seichter,Petra Bombicz,Edwin Weber CrystEngComm 2011 13 1422

89-80-5 ((±)-Menthone) Produtos relacionados

- 700-58-3(Adamantanone)

- 61203-83-6(4-Pentylcyclohexanone)

- 40649-36-3(4-propylcyclohexan-1-one)

- 823-76-7(1-cyclohexylethan-1-one)

- 10458-14-7(Menthone)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 1660-04-4(1-(1-adamantyl)ethanone)

- 559-74-0(Friedelin)

- 583-60-8(2-Methylcyclohexanone)

- 1193-55-1(2-Methylcyclohexane-1,3-dione)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89-80-5)(±)-Menthone

Pureza:99%/99%/99%

Quantidade:1g/250mg/100mg

Preço ($):1490.0/586.0/328.0